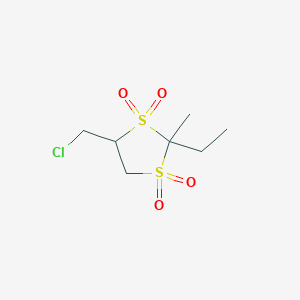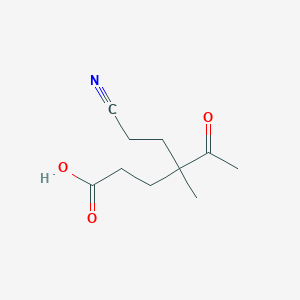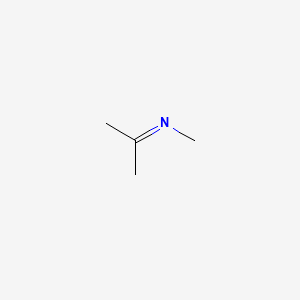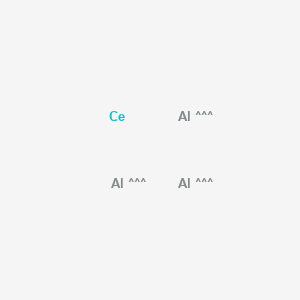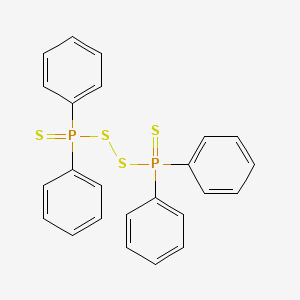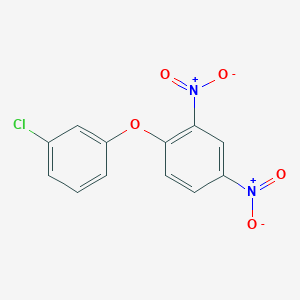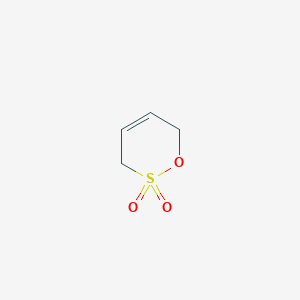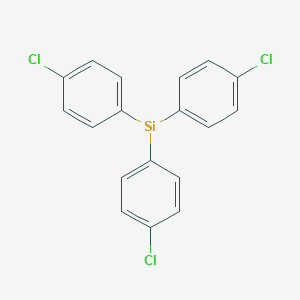
CID 12824338
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-chlorophenyl)silane is an organosilicon compound with the chemical formula (C6H4Cl)3Si It is characterized by the presence of three 4-chlorophenyl groups attached to a central silicon atom
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:
3C6H4ClMgBr+SiCl4→(C6H4Cl)3Si+3MgBrCl
This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity tris(4-chlorophenyl)silane.
化学反应分析
Types of Reactions: Tris(4-chlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes, forming new carbon-silicon bonds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Hydrosilylation: Organosilicon compounds with new carbon-silicon bonds.
Oxidation: Silanols or siloxanes.
科学研究应用
Tris(4-chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It can be used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, including hydrosilylation and polymerization.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of tris(4-chlorophenyl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or silyl cations. These intermediates can then participate in various reaction pathways, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Tris(4-methylphenyl)silane: Similar structure but with methyl groups instead of chlorine atoms.
Tris(4-fluorophenyl)silane: Contains fluorine atoms instead of chlorine atoms.
Triphenylsilane: Lacks any substituents on the phenyl rings.
Uniqueness: Tris(4-chlorophenyl)silane is unique due to the presence of chlorine atoms, which can influence its reactivity and properties. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity in various chemical reactions, making it distinct from its analogs with different substituents.
属性
分子式 |
C18H12Cl3Si |
|---|---|
分子量 |
362.7 g/mol |
InChI |
InChI=1S/C18H12Cl3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChI 键 |
QRFSJLQEFZFKSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


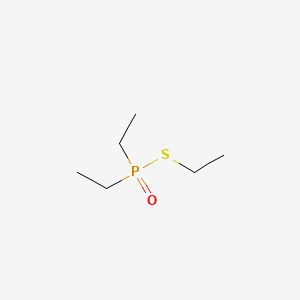

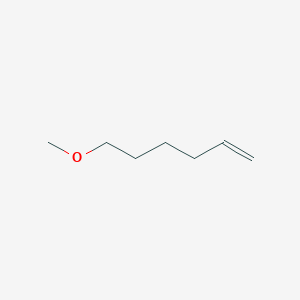
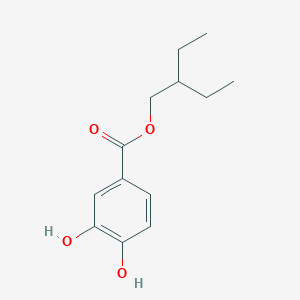
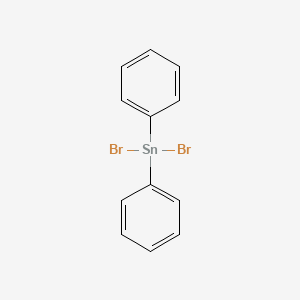
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
